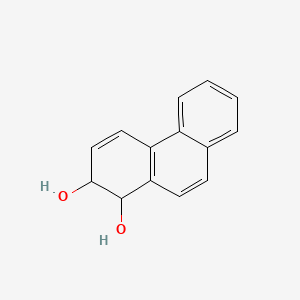
1,2-Dihydrophenanthrene-1,2-diol
描述
1,2-dihydrophenanthrene-1,2-diol is a dihydrophenanthrenediol. It derives from a phenanthrene-1,2-diol.
科学研究应用
Chemical Properties and Structure
1,2-Dihydrophenanthrene-1,2-diol has the molecular formula and is characterized by a phenanthrene backbone with two hydroxyl groups at the 1 and 2 positions. Its structure contributes to its reactivity and potential applications in different domains.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. A study highlighted its ability to inhibit pro-inflammatory factors such as nitric oxide (NO), IL-1, IL-6, and TNF-α through suppression of the NF-κB and MAPK signaling pathways. This makes it a candidate for treating various inflammatory diseases including arthritis, inflammatory bowel disease, and other conditions involving chronic inflammation .
Table 1: Inflammatory Diseases Targeted by this compound
| Disease | Mechanism of Action |
|---|---|
| Rheumatoid Arthritis | Inhibition of TNF-α and IL-6 |
| Inflammatory Bowel Disease | Suppression of IL-1 and NO production |
| Osteoarthritis | Reduction of inflammatory markers |
Carcinogenic Metabolism Research
The compound also plays a role in understanding the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs), which are known carcinogens. Studies have quantified dihydrodiol metabolites in urine samples from smokers, linking their presence to the metabolic activation of PAHs into more toxic forms. This research is crucial for developing biomarkers for exposure to environmental carcinogens .
Table 2: Metabolites of this compound in Carcinogenic Pathways
| Metabolite | Source | Significance |
|---|---|---|
| Phe-1,2-D | Urine of Smokers | Proxy for PAH carcinogenic metabolism |
| Phe-1,2-D-3,4-E | Oxidation product | Ultimate reactive metabolite |
Pollution Monitoring
The detection of this compound as a metabolite in biological samples provides insights into environmental exposure to PAHs. Its quantification can serve as an indicator of pollution levels in urban areas affected by vehicular emissions and industrial discharges .
Table 3: Environmental Significance of this compound
| Application | Methodology | Outcome |
|---|---|---|
| Pollution Biomarker | Urine analysis | Correlation with PAH exposure |
| Environmental Risk Assessment | Gas chromatography-mass spectrometry | Identification of exposure sources |
Case Study 1: Anti-inflammatory Effects in Animal Models
In a controlled study involving animal models with induced inflammation, administration of this compound resulted in a marked decrease in swelling and pain indicators compared to control groups. The compound's ability to modulate inflammatory pathways was confirmed through histological examination of tissues .
Case Study 2: Carcinogenic Pathway Analysis
A study involving smokers demonstrated that the levels of urinary metabolites correlated with smoking intensity. The research utilized advanced analytical techniques to quantify these metabolites accurately. The findings suggest that monitoring these compounds can provide valuable data on individual exposure levels to carcinogenic PAHs .
属性
IUPAC Name |
1,2-dihydrophenanthrene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOALBNXOKAOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951284 | |
| Record name | 1,2-Dihydrophenanthrene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28622-66-4 | |
| Record name | 1,2-Dihydroxy-1,2-dihydrophenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028622664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydrophenanthrene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















